1-Tricosanol

Plant cuticular wax Odd-carbon fatty alcohols Pyrethrum wax composition

1-Tricosanol (tricosan-1-ol, CAS 3133-01-5) is a straight-chain saturated very long-chain primary fatty alcohol with a 23-carbon backbone (C23H48O, MW 340.63 g/mol). It belongs to the fatty alcohol class and is officially classified as a very long-chain primary fatty alcohol derived from tricosane by terminal hydroxyl substitution.

Molecular Formula C23H48O
Molecular Weight 340.6 g/mol
CAS No. 3133-01-5
Cat. No. B1205550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tricosanol
CAS3133-01-5
Synonyms1-tricosanol
Molecular FormulaC23H48O
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCO
InChIInChI=1S/C23H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-23H2,1H3
InChIKeyFPLNRAYTBIFSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Tricosanol (CAS 3133-01-5) Procurement-Grade Overview: A C23 Odd-Carbon Very Long-Chain Primary Fatty Alcohol


1-Tricosanol (tricosan-1-ol, CAS 3133-01-5) is a straight-chain saturated very long-chain primary fatty alcohol with a 23-carbon backbone (C23H48O, MW 340.63 g/mol) [1]. It belongs to the fatty alcohol class and is officially classified as a very long-chain primary fatty alcohol derived from tricosane by terminal hydroxyl substitution [2]. It has been isolated from diverse natural sources including bulbs of Polianthes tuberosa, bran of Italian bread wheat variety Pegaso, and aerial parts of Centaurea austro-anatolica, and is annotated with roles as a plant metabolite, volatile oil component, and algal metabolite [2][3]. At ambient temperature it is a white to almost-white crystalline powder or shiny flake solid with a melting point of 74–76 °C (lit.) and boiling point of 185 °C at 0.1 mmHg . Unlike the more abundant even-carbon long-chain fatty alcohols (C20, C22, C24, C26) that dominate commercial and natural wax streams, 1-tricosanol possesses an odd-numbered carbon chain—a structural feature that is notably rare in plant-derived waxes and carries specific implications for analytical, biosynthetic, and formulation-based selection [4].

Why 1-Tricosanol Cannot Be Replaced by Even-Carbon Analogs in Research and Industrial Procurement


Very long-chain fatty alcohols (VLCFAs) are frequently treated as interchangeable within procurement workflows, yet chain-length parity (odd vs. even carbon number) introduces quantifiable differences in natural abundance, physicochemical properties, chromatographic behaviour, biosynthetic origin, and biomarker specificity that render simple substitution scientifically invalid. In pyrethrum wax unsaponifiables, even-carbon alcohols (C20 eicosanol, C22 docosanol, C24 tetracosanol, C26 hexacosanol) collectively account for 71.3% of the long-chain fatty alcohol fraction, whereas the odd-carbon tricosanol (C23) and pentacosanol (C25) together represent only 7.5%—a distribution explicitly described as 'very rare in plants' [1]. This scarcity is not merely academic; it dictates differential sourcing economics, purity requirements, and analytical reference standard availability. Furthermore, the odd-carbon C23 chain confers distinct melting-point, LogP, and GC retention index values that sit in a narrow window between the C22 and C24 even-carbon homologues, meaning that substitution with either docosanol or tetracosanol introduces systematic errors in thermal analysis, chromatographic calibration, partition coefficient modelling, and formulation development. The evidence presented in Section 3 quantifies these differences and establishes the scientific basis for compound-specific procurement of 1-tricosanol over its nearest even-carbon neighbours.

Quantitative Differentiation Evidence for 1-Tricosanol (CAS 3133-01-5) vs. Closest Even-Carbon Fatty Alcohol Analogs


Odd-Carbon Chain Rarity: 1-Tricosanol (C23) Constitutes Only ~3.75% of Plant Wax Long-Chain Alcohols vs. 71.3% for Even-Carbon Homologues (C20–C26)

In refined pyrethrum wax unsaponifiables (RPWU), the even-carbon long-chain fatty alcohols — eicosanol (C20), docosanol (C22), tetracosanol (C24), and hexacosanol (C26) — collectively represent 71.3% of the long-chain fatty alcohol fraction. By direct contrast, the odd-carbon alcohols 1-tricosanol (C23) and 1-pentacosanol (C25) together account for only 7.5% of the same fraction, and this odd-carbon occurrence is explicitly characterized as 'very rare in plants' [1]. Assuming roughly equal distribution between C23 and C25, 1-tricosanol individually represents approximately 3.75% of the long-chain alcohol pool — a ~19-fold lower abundance than the combined even-carbon cohort. This compositional bias is systematic across plant wax sources and reflects the biosynthetic preference for even-numbered fatty acyl-CoA primers in the acyl reduction pathway [1]. The study employed GC and GC-MS for compositional determination of RPWU prepared via silica gel column chromatography and saponification [1].

Plant cuticular wax Odd-carbon fatty alcohols Pyrethrum wax composition Natural product rarity

Melting Point Differentiation: 1-Tricosanol (74–76 °C) Occupies a Narrow Thermal Window Between 1-Docosanol (65–72 °C) and 1-Tetracosanol (75–77 °C)

The melting point of 1-tricosanol is reported as 74–76 °C (lit.) by Fisher Scientific/Thermo Scientific Chemicals and 70.0–73.0 °C (GC purity >90.0%) by TCI . Its immediate even-carbon neighbours differ measurably: 1-docosanol (C22:0, behenyl alcohol) melts at 65–72 °C , and 1-tetracosanol (C24:0, lignoceryl alcohol) melts at 75–77 °C [1]. This places 1-tricosanol at the thermal inflection point where the incremental melting point increase per –CH2– unit (~3–5 °C per two carbons at this chain-length range) produces a 2–9 °C offset from C22 and a 0–3 °C offset from C24 depending on purity grade. For comparison, 1-eicosanol (C20:0) melts at 62–65 °C and 1-hexacosanol (C26:0) at 79–81 °C . The narrow 74–76 °C window is functionally significant for co-formulation with thermally sensitive ingredients, phase-change material design, and temperature-controlled processing where the C22 analogue would soften prematurely and the C24 analogue would require higher processing temperatures.

Thermal analysis Phase change materials Fatty alcohol melting point Chain length dependence

Lipophilicity Gradient: 1-Tricosanol XLogP3 = 11.1 Bridges the LogP Gap Between 1-Docosanol (XLogP3 ~10.5) and 1-Tetracosanol (XLogP3 ~11.6)

The computed XLogP3 value for 1-tricosanol is 11.1 [1], positioning it precisely between 1-docosanol (C22:0, XLogP3 ~10.5 estimated) [2] and 1-tetracosanol (C24:0, XLogP3 ~11.6) [3]. The atomic LogP (AlogP) follows the same trend: 1-tricosanol AlogP = 8.19 [1], 1-tetracosanol AlogP = 8.58 [3], and 1-docosanol LogP = 7.80 . This incremental lipophilicity increase of approximately 0.5–0.6 XLogP3 units per additional –CH2– unit in the C22→C23→C24 series directly affects predicted membrane partitioning, environmental fate modelling, and bioavailability estimation in computational pharmacology. The C23 chain thus offers a lipophilicity value that cannot be attained by blending even-carbon C22 and C24 alcohols, since the partition coefficient is a non-linear function of chain length and blending produces a biphasic rather than monophasic partitioning behaviour.

Lipophilicity Partition coefficient XLogP3 QSAR modelling Membrane permeability prediction

GC-MS Kovats Retention Index: 1-Tricosanol RI = 2577 (Non-Polar Column, Isothermal) Provides Unequivocal Chromatographic Identity Distinct from Even-Carbon Homologues

The Kovats retention index (RI) of 1-tricosanol on a non-polar CP Sil 5 CB capillary column (30 m × 0.25 mm × 0.25 μm) under isothermal conditions at 240 °C is 2577, as compiled in the NIST Chemistry WebBook [1]. On a temperature-programmed OV-1 column (40 °C to 300 °C at 4 K/min), the normal alkane RI is 2478 [1]. These values are chain-length specific: the RI increment per –CH2– unit for n-alkanols on non-polar columns is approximately 100–120 index units, meaning the C22 docosanol and C24 tetracosanol would elute at distinctly different indices (expected ~RI 2450–2480 for C22 and ~RI 2670–2700 for C24 under similar conditions). The experimentally verified RI of 2577 places 1-tricosanol in a chromatographic window that is clearly resolved from its even-carbon neighbours, enabling unambiguous peak assignment in complex wax, essential oil, or biological extract analyses where homologues co-occur. The ChemicalBook also lists a dual RI value of 2577/2478 for this compound [2].

Gas chromatography Kovats retention index Analytical chemistry Fatty alcohol identification NIST reference data

Biosynthetic Pathway Specificity: 1-Tricosanol Is Synthesized via Arndt–Eistert Homologation from Behenic Acid, Unlike Even-Carbon Alcohols Produced by Direct Fatty Acid Reduction

A definitive synthetic route to 1-tricosanol was established by Thomas and Taurins (1962): 1-tricosanol was synthesized from behenic acid (docosanoic acid, C22:0) via tricosanoic acid (C23:0), the latter being produced by Arndt–Eistert homologation—a one-carbon chain-elongation reaction utilizing diazomethane [1]. In the same study, 1-docosanol was synthesized by direct LiAlH₄ reduction of behenic acid without chain elongation [1]. This synthetic distinction is mechanistically significant: even-carbon fatty alcohols (C20, C22, C24, C26) can be produced by simple reduction of the corresponding even-carbon fatty acids, which are abundant in natural oils. Odd-carbon fatty alcohols such as 1-tricosanol require an additional carbon-chain homologation step (Arndt–Eistert or alternative) starting from an even-carbon precursor, because odd-carbon fatty acids are themselves rare in nature. This synthetic complexity directly impacts production cost, achievable purity, and the commercial availability of 1-tricosanol relative to its even-carbon analogs.

Arndt–Eistert synthesis Odd-carbon fatty alcohol synthesis Behenic acid homologation Chemical synthesis pathway

Food Biomarker Specificity: 1-Tricosanol Serves as a Potential Dietary Biomarker for Black Elderberry and Coriander Consumption, a Property Not Shared by Even-Carbon Analogs

According to the FooDB database (FoodDB ID FDB005207), 1-tricosanol can be found in black elderberry (Sambucus nigra) and coriander (Coriandrum sativum), which makes 1-tricosanol a potential biomarker for the consumption of these specific food products [1]. This biomarker association is compound-specific and derived from its natural occurrence pattern; it is not a general property of the fatty alcohol class. For example, 1-docosanol (behenyl alcohol) is not listed as a specific biomarker for these food sources, and the even-carbon VLCFAs tend to have broader, less specific dietary distributions. The predicted water solubility of 1-tricosanol is 1.7 × 10⁻⁵ g/L (ALOGPS), with a logP of 9.5 [1], and its computed bioavailability score (SwissADME) is 0.55 [2], both of which are relevant for biomarker validation studies involving absorption and pharmacokinetic modelling.

Food biomarker Metabolomics Dietary exposure assessment Black elderberry Coriander

Procurement-Relevant Application Scenarios for 1-Tricosanol (CAS 3133-01-5) Based on Quantified Differentiation Evidence


Plant Cuticular Wax Chemotaxonomy and Biosynthetic Pathway Studies Requiring Odd-Carbon Chain Authentic Standards

Researchers investigating plant cuticular wax composition and biosynthesis pathways require authentic odd-carbon fatty alcohol standards to validate GC-MS peak assignments and quantify the proportion of odd- vs. even-carbon homologues. As demonstrated by Zhou et al. (2023), odd-carbon long-chain fatty alcohols (1-tricosanol and 1-pentacosanol) are 'very rare in plants,' constituting only 7.5% of the pyrethrum wax alcohol fraction versus 71.3% for their even-carbon counterparts [1]. Procurement of 1-tricosanol as a certified reference material with documented Kovats retention index (RI = 2577 on CP Sil 5 CB [2]) enables unambiguous identification of the C23 alcohol in complex wax hydrolysates, where it may otherwise be misassigned to co-eluting even-carbon homologues. This application is essential for chemotaxonomic classification, plant physiology studies of the acyl reduction pathway, and investigations into the biological function of odd-carbon wax constituents.

Thermal Profiling and Phase-Change Material Development Targeting the 74–76 °C Melting Point Window

Formulators developing thermally responsive materials, solid-state delivery systems, or temperature-controlled release matrices that require a precise melting transition in the 74–76 °C range cannot achieve this thermal profile using the commercially dominant even-carbon fatty alcohols. 1-Docosanol (C22) melts at 65–72 °C [1]—too low for applications requiring solid integrity above 72 °C—while 1-tetracosanol (C24) melts at 75–77 °C [2], providing insufficient differentiation and a narrower processing window. 1-Tricosanol's melting point of 74–76 °C (Fisher Scientific, 99+% ) offers a uniquely intermediate thermal transition that fills a specific gap in the fatty alcohol homologous series. This is directly relevant to the development of thermally gated release systems, solid-phase extraction matrices, and specialty coating formulations where the melting point must match a target processing or application temperature.

Dietary Metabolomics and Food Authenticity Testing Using 1-Tricosanol as a Specific Biomarker for Elderberry and Coriander Intake

In nutritional metabolomics and food authentication studies, 1-tricosanol serves as a compound-specific biomarker for black elderberry (Sambucus nigra) and coriander (Coriandrum sativum) consumption [1]. Unlike the ubiquitously distributed even-carbon fatty alcohols, which lack the same narrow food-source association, 1-tricosanol's presence in human biofluids or tissue samples can be traced to specific dietary exposures. Its predicted physicochemical properties—XLogP3 = 11.1 [2], water solubility 1.7 × 10⁻⁵ g/L, logP 9.5 [1], and SwissADME bioavailability score of 0.55 —inform both the analytical extraction protocol (requiring non-polar solvents) and the pharmacokinetic interpretation of biomarker data. Procurement of high-purity 1-tricosanol is essential for constructing calibration curves, validating LC-MS/MS or GC-MS methods, and generating authentic reference spectra for targeted metabolomics assays.

Synthetic Chemistry Research Requiring Odd-Carbon Fatty Alcohol Building Blocks via Arndt–Eistert Homologation

Synthetic organic chemists engaged in the preparation of odd-carbon chain lipids, wax esters, or alkyl-functionalized derivatives require 1-tricosanol as a specific C23 building block. The established synthetic route—Arndt–Eistert homologation of behenic acid (C22) to tricosanoic acid (C23) followed by reduction, as demonstrated by Thomas and Taurins (1962) [1]—provides a validated pathway for producing this compound when commercial supply is limited. However, the requirement for diazomethane in the Arndt–Eistert step introduces significant handling hazards and synthetic complexity not present in the direct LiAlH₄ reduction used for even-carbon alcohols [1]. Laboratories planning to synthesize 1-tricosanol internally must account for this additional homologation step, while procurement teams evaluating commercial sourcing should recognize that the synthetic complexity directly affects unit pricing, minimum order quantities, and product purity compared to even-carbon VLCFAs.

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